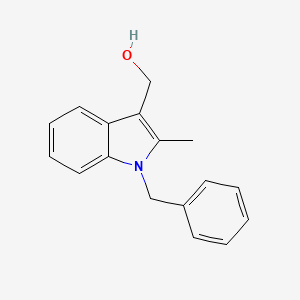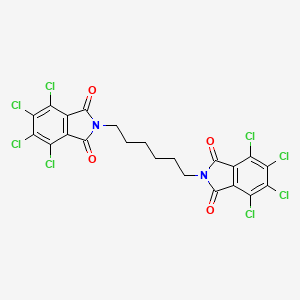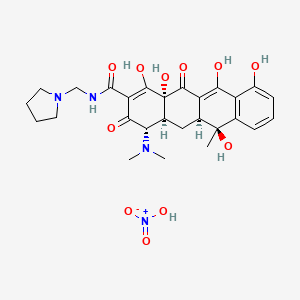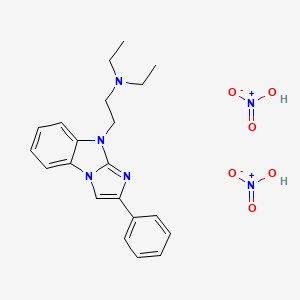
9H-Imidazo(1,2-A)benzimidazole, 9-(2-(diethylamino)ethyl)-2-phenyl-, dinitrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9H-Imidazo(1,2-A)benzimidazole, 9-(2-(diethylamino)ethyl)-2-phenyl-, dinitrate is a complex organic compound belonging to the imidazo[1,2-a]benzimidazole family. This compound is characterized by its unique structure, which includes an imidazo[1,2-a]benzimidazole core substituted with a diethylaminoethyl group and a phenyl group, along with two nitrate groups. It is of significant interest in various fields of scientific research due to its potential pharmacological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Imidazo(1,2-A)benzimidazole, 9-(2-(diethylamino)ethyl)-2-phenyl-, dinitrate typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 1-methyl-1H-benzimidazol-2-amine with ethyl 3-bromopyruvate, followed by reduction and oxidation steps to form the imidazo[1,2-a]benzimidazole core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of catalysts to enhance reaction rates and yields .
Análisis De Reacciones Químicas
Types of Reactions
9H-Imidazo(1,2-A)benzimidazole, 9-(2-(diethylamino)ethyl)-2-phenyl-, dinitrate undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of amine derivatives .
Aplicaciones Científicas De Investigación
9H-Imidazo(1,2-A)benzimidazole, 9-(2-(diethylamino)ethyl)-2-phenyl-, dinitrate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 9H-Imidazo(1,2-A)benzimidazole, 9-(2-(diethylamino)ethyl)-2-phenyl-, dinitrate involves its interaction with specific molecular targets. For example, as a β-lactamase inhibitor, it binds to the active site of the enzyme, preventing it from breaking down β-lactam antibiotics . This enhances the efficacy of the antibiotics against resistant bacterial strains .
Comparación Con Compuestos Similares
Similar Compounds
9-Substituted Imidazo[1,2-a]benzimidazoles: These compounds share the imidazo[1,2-a]benzimidazole core but differ in the substituents attached to the core.
2-Formylimidazo[1,2-a]benzimidazoles: These compounds have a formyl group at the 2-position, which imparts different chemical properties.
Uniqueness
The uniqueness of 9H-Imidazo(1,2-A)benzimidazole, 9-(2-(diethylamino)ethyl)-2-phenyl-, dinitrate lies in its specific substitution pattern, which imparts distinct chemical and pharmacological properties. The presence of the diethylaminoethyl and phenyl groups, along with the nitrate groups, makes it a versatile compound for various applications .
Propiedades
Número CAS |
72025-10-6 |
|---|---|
Fórmula molecular |
C21H26N6O6 |
Peso molecular |
458.5 g/mol |
Nombre IUPAC |
N,N-diethyl-2-(2-phenylimidazo[1,2-a]benzimidazol-4-yl)ethanamine;nitric acid |
InChI |
InChI=1S/C21H24N4.2HNO3/c1-3-23(4-2)14-15-24-19-12-8-9-13-20(19)25-16-18(22-21(24)25)17-10-6-5-7-11-17;2*2-1(3)4/h5-13,16H,3-4,14-15H2,1-2H3;2*(H,2,3,4) |
Clave InChI |
SUMZQDDZNACRHF-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCN1C2=CC=CC=C2N3C1=NC(=C3)C4=CC=CC=C4.[N+](=O)(O)[O-].[N+](=O)(O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


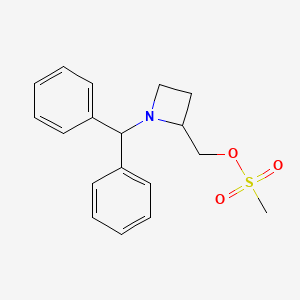




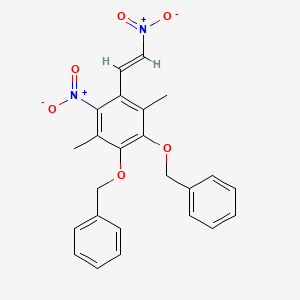
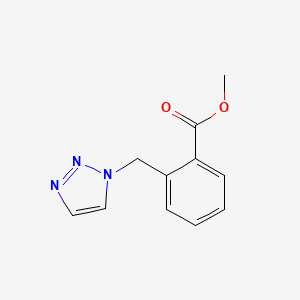
![1,1'-(Phenylphosphorothioyl)bis[4-(3-chlorophenyl)piperazine]](/img/structure/B13778685.png)
